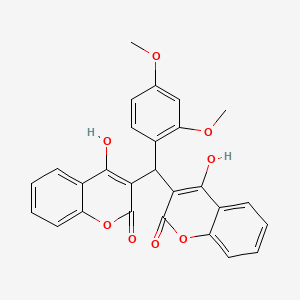![molecular formula C24H19N3O4S B11142676 N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11142676.png)
N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, a phenyl group, and an acetylsulfamoyl moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Acetylsulfamoyl Moiety: The acetylsulfamoyl group can be introduced through a nucleophilic substitution reaction, where an acetylsulfamoyl chloride reacts with the quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetylsulfamoyl moiety, where nucleophiles like amines or thiols can replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Amine or thiol-substituted derivatives.
Scientific Research Applications
N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[4-(acetylsulfamoyl)phenyl]-2-furamide: Similar structure but with a furan ring instead of a quinoline core.
N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide: Contains a carbamothioyl group and a different side chain.
2,2’-Disulfanediylbis{N-[4-(acetylsulfamoyl)phenyl]benzamide}: Features a disulfide linkage between two benzamide units.
Uniqueness
N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide is unique due to its quinoline core, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C24H19N3O4S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H19N3O4S/c1-16(28)27-32(30,31)19-13-11-18(12-14-19)25-24(29)21-15-23(17-7-3-2-4-8-17)26-22-10-6-5-9-20(21)22/h2-15H,1H3,(H,25,29)(H,27,28) |
InChI Key |
FHGUADWSOUTVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-(6'-ethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene)-N-phenylhydrazinecarboxamide](/img/structure/B11142600.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B11142607.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11142612.png)
![N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycyl-D-valine](/img/structure/B11142615.png)
![1-hydroxy-2-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11142620.png)
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B11142629.png)
![[(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11142633.png)
![[2-(Cyclopropylamino)-1,3-thiazol-4-yl]{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}methanone](/img/structure/B11142634.png)
![2-(2-methoxyethyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11142641.png)
![N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11142648.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B11142658.png)
![2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B11142661.png)
![2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone](/img/structure/B11142663.png)
